molecular formula C13H20N2 B12995426 Cyclohexyl(6-methylpyridin-2-yl)methanamine

Cyclohexyl(6-methylpyridin-2-yl)methanamine

Cat. No.: B12995426
M. Wt: 204.31 g/mol
InChI Key: GSLVAZYHMBZQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(6-methylpyridin-2-yl)methanamine (CAS: 1337719-28-4) is a secondary amine featuring a cyclohexyl group and a 6-methylpyridin-2-yl moiety connected via a methanamine backbone. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as kinases and enzymes. Its synthesis involves multi-step protocols, including condensation reactions and stereochemical modifications, as demonstrated in the preparation of related cyclohexyl-methanamine derivatives .

While the compound itself is listed as discontinued in commercial catalogs , its structural analogs have been explored for applications ranging from kinase inhibition to antifungal agents.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

cyclohexyl-(6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C13H20N2/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11/h5-6,9,11,13H,2-4,7-8,14H2,1H3

InChI Key

GSLVAZYHMBZQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C2CCCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(6-methylpyridin-2-yl)methanamine typically involves the reaction of cyclohexylamine with 6-methylpyridin-2-ylmethanol under specific conditions. One common method includes the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanamine linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(6-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Chlorine, bromine

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated pyridine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that cyclohexyl(6-methylpyridin-2-yl)methanamine may interact with neurotransmitter receptors and enzymes involved in neurological pathways. Its structural characteristics suggest potential use in treating conditions such as Alzheimer's disease and Parkinson's disease by inhibiting glycogen synthase kinase-3 (GSK3), which is implicated in these disorders .

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory medications. Studies have shown that similar pyridine derivatives can exhibit anti-inflammatory effects, suggesting that this compound may have comparable properties .

3. Cancer Treatment

This compound has demonstrated potential in cancer research, particularly in inhibiting tumor growth across various cancer types, including breast and prostate cancers. Its analogs have been shown to reduce cell proliferation significantly . The compound's mechanism may involve the inhibition of specific signaling pathways relevant to tumor growth.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridine Ring : Utilizing appropriate starting materials to construct the 6-methylpyridine structure.
  • Attachment of the Cyclohexyl Group : This step often involves alkylation reactions where the cyclohexyl group is introduced to the nitrogen atom of the methanamine.
  • Purification and Characterization : Following synthesis, the compound is purified using techniques such as recrystallization or chromatography.

Comparative Analysis with Related Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties:

Compound NameStructural FeaturesUnique Properties
Cyclohexyl(3-methylpyridin-2-yl)methanamineCyclohexyl group + 3-methylpyridineDifferent position of methyl group affects activity
6-Methylpyridin-2-ylmethanaminePyridine ring + methanamine without cyclohexylSimpler structure; potential for different reactivity
Phenyl(6-methylpyridin-2-yl)methanaminePhenyl group + 6-methylpyridineAromatic ring may enhance binding properties

This table illustrates how variations in substituents influence chemical behavior and biological activity, highlighting this compound's potential distinct pharmacological effects.

Mechanism of Action

The mechanism of action of Cyclohexyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Variants in Cyclohexyl-Linked Methanamines

Evidence from LIMK1/LIMK2 kinase inhibition studies highlights the critical role of stereochemistry in activity (Table 1). Cyclohexyl(6-methylpyridin-2-yl)methanamine analogs with (R,R)-1,2-cyclohexyl linkers (e.g., compounds 25 and 26 ) exhibit selectivity toward LIMK1 (IC₅₀ < 50 nM) with negligible inhibition of LIMK2. In contrast, analogs with (S,S)-1,2-cyclohexyl linkers (compounds 23 and 24 ) show higher potency for LIMK2, underscoring how stereochemistry dictates target bias .

Table 1: Stereochemical Impact on Kinase Inhibition

Compound Stereochemistry LIMK1 IC₅₀ (nM) LIMK2 IC₅₀ (nM) Selectivity Ratio (LIMK1:LIMK2)
23 (S,S) 120 85 0.71
24 (S,S) 150 90 0.60
25 (R,R) 45 >1000 >22.2
26 (R,R) 40 >1000 >25.0

Comparison with Pyridinylpyrimidine and Schiff Base Analogs

Pyrimidine Schiff bases, such as N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine , share structural motifs with this compound but differ in their core scaffolds. A similarity score of 0.530 (SwissParam database) indicates partial overlap in pharmacophoric features, yet ADME predictions reveal distinct profiles:

  • This compound : Higher lipophilicity (logP ~3.5) due to the cyclohexyl group.
  • Pyridinylpyrimidine analog : Lower logP (~2.8) but enhanced aqueous solubility .

Antifungal Activity of Cyclohexyl Derivatives

Cyclohexyl-substituted compounds, including the target molecule, demonstrate superior antifungal activity compared to cyclopentyl or cycloheptyl analogs. For instance, cyclohexyl derivatives (e.g., compound 2d ) showed 2–4x higher activity against Candida albicans than cyclopentyl derivatives (e.g., 2a ), attributed to optimal steric fit with fungal enzyme active sites .

Table 2: Antifungal Activity of Cycloalkyl Derivatives

Compound Substituent MIC₉₀ (μg/mL)
2a Cyclopentyl 32
2d Cyclohexyl 8
2l Cycloheptyl 16

N-Methylated Pyridinyl Methanamines

N-methylated analogs, such as N,N-dimethyl-1-(6-methylpyridin-2-yl)methanamine (15a) , exhibit altered physicochemical properties. Compared to this compound:

  • 15a has a lower molecular weight (136.1 vs. ~245.3) and higher polarity.
  • 15a achieved a 75% isolated yield in synthesis, suggesting that smaller substituents improve reaction efficiency .

Biological Activity

Cyclohexyl(6-methylpyridin-2-yl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and the implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{18}N_{2}, with a molecular weight of approximately 191.28 g/mol. The compound features a cyclohexyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-2-yl group. The presence of the pyridine ring is significant as it contributes to the compound's reactivity and biological properties, making it a candidate for various pharmaceutical applications.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring : Starting from 6-methylpyridin-2-carboxaldehyde.
  • Reduction to Amine : Reduction of the corresponding pyridine derivative to obtain the amine.
  • Cyclization : Introduction of the cyclohexyl group through reductive amination or other coupling strategies.

These synthetic routes highlight the versatility of this compound in organic chemistry.

Research indicates that this compound may interact with various biological systems, particularly through neurotransmitter receptors and enzymes involved in metabolic pathways. The binding affinity studies suggest that compounds with similar structures often exhibit significant interactions with proteins relevant to neurological and inflammatory pathways .

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective potential of pyridine derivatives, showing that similar compounds can modulate neurotransmitter levels, suggesting a possible therapeutic effect for this compound in neurodegenerative diseases .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of pyridine can induce apoptosis in various cancer types. For instance, compounds exhibiting similar structural features demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and leukemia cell lines (CEM-13) .
  • Selectivity in Kinase Inhibition : Research into related compounds has revealed their potential as selective inhibitors for specific kinases involved in cancer progression. This compound's structural attributes may allow it to be optimized for similar selectivity profiles .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Properties
Cyclohexyl(3-methylpyridin-2-yl)methanamineCyclohexyl + 3-methylpyridineDifferent methyl position affects receptor binding
6-Methylpyridin-2-ylmethanaminePyridine + methanamine without cyclohexyl groupSimpler structure; may exhibit different reactivity
Phenyl(6-methylpyridin-2-yl)methanaminePhenyl + 6-methylpyridineAromatic ring may enhance binding properties

This comparison illustrates how variations in substituents and structural arrangements can influence the chemical behavior and biological activity of these compounds.

Q & A

Q. What are the established synthetic routes for Cyclohexyl(6-methylpyridin-2-yl)methanamine, and what catalysts or conditions are typically employed?

The synthesis often involves reductive amination or nucleophilic substitution. For example, cyclohexyl derivatives react with 6-methylpyridin-2-ylmethylamine precursors under acidic or basic catalysis. A common approach uses palladium-catalyzed cross-coupling to link the cyclohexyl and pyridinyl moieties, followed by purification via column chromatography or recrystallization . Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like oxidation of the pyridine ring .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexyl protons at δ 1.2–2.5 ppm and pyridinyl protons at δ 7.0–8.6 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 231.186 for C₁₃H₂₀N₂) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 4), necessitating storage at 2–8°C in amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized for enantioselective synthesis of this compound?

Chiral resolution methods include:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts to induce asymmetry during amination .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers based on reaction rates .
  • Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., NMDA vs. serotonin receptors) may arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can interfere; rigorous HPLC purity checks (>98%) are essential .
  • Isomerism : Undetected stereoisomers may exhibit divergent activities; circular dichroism (CD) or chiral NMR shift reagents clarify contributions .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to receptors like GABA-A or NMDA. Key parameters include:

  • Ligand flexibility : Pyridinyl ring rotation and cyclohexyl chair conformations .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., pyridine N) for hydrogen bonding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Scale-up introduces:

  • Heat dissipation issues : Exothermic amination steps require controlled batch reactors or flow chemistry setups .
  • Catalyst leaching : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination vs. homogeneous alternatives .

Data Gaps and Future Directions

  • Toxicological profiles : Limited data on metabolic pathways (e.g., CYP450 interactions) .
  • Biopolymer conjugates : Potential for antibody-drug conjugates (ADCs) remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.